

Application Notes and Protocols for Single-Crystal X-ray Diffraction of Biotite

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Compound of Interest

Compound Name: BLACK MICA (biotite)

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These application notes provide a comprehensive overview and detailed protocols for the characterization of biotite, a common phyllosilicate mineral, using single-crystal X-ray diffraction (XRD). This technique offers precise determination of the crystal structure, including unit cell dimensions, bond lengths, bond angles, and atomic positions, which are crucial for understanding the mineral's properties and behavior in various geological and industrial contexts.

Application Notes

Single-crystal XRD is a powerful, non-destructive method for elucidating the three-dimensional atomic arrangement of crystalline materials like biotite.^{[1][2][3]} The fundamental principle lies in the diffraction of monochromatic X-rays by the electron clouds of atoms arranged in a periodic lattice.^{[1][2]} The resulting diffraction pattern is unique to the crystal structure and provides detailed information about its geometry.

For biotite, which is a solid-solution series between the end-members phlogopite and annite, single-crystal XRD is instrumental in:

- Determining the precise crystal system and space group: Biotite typically crystallizes in the monoclinic system, with the common space groups being C2/m or C2/c.^{[4][5][6]}

- Refining unit cell parameters: Accurate measurement of the lattice constants (a , b , c , and β) allows for the investigation of compositional variations and their effects on the crystal structure.
- Investigating cation ordering: The distribution of cations such as Mg^{2+} , Fe^{2+} , Fe^{3+} , and Al^{3+} within the octahedral and tetrahedral sites can be determined, providing insights into the geological conditions of its formation.[\[7\]](#)
- Characterizing structural distortions: Analysis of bond lengths and angles reveals distortions in the tetrahedral and octahedral sheets, which are influenced by the chemical composition.[\[4\]](#)

Experimental Protocols

A successful single-crystal XRD experiment on biotite requires careful sample selection, preparation, and data collection. The following protocol outlines the key steps.

Sample Selection and Preparation

- Crystal Selection: Under a petrographic microscope, select a small, optically clear, and unfractured biotite crystal.[\[1\]](#) The ideal crystal size is between 30 and 300 microns, with an average of 150-250 microns being optimal.[\[1\]](#) The crystal should exhibit sharp extinction under crossed polars, indicating good crystallinity.
- Crystal Mounting:
 - Secure the selected biotite crystal to the tip of a thin glass fiber or a cryo-loop using a minimal amount of adhesive (e.g., epoxy or cyanoacrylate glue).
 - Mount the fiber onto a goniometer head.
 - Carefully adjust the X, Y, and Z orthogonal directions to center the crystal within the X-ray beam.[\[1\]](#)

Data Collection

- Diffractometer Setup:

- Use a four-circle goniometer equipped with a CCD or CMOS detector.[\[3\]](#)
- Employ a monochromatic X-ray source, typically Molybdenum (MoK α radiation, $\lambda = 0.7107$ Å) or Copper (CuK α radiation, $\lambda = 1.5418$ Å).[\[1\]](#)
- Unit Cell Determination:
 - Collect a series of initial frames (e.g., 20-40 frames) at different starting angles.
 - Use the diffractometer software to automatically index the reflections and determine the preliminary unit cell parameters and crystal system.
- Data Collection Strategy:
 - Based on the determined crystal system and space group, devise a data collection strategy to cover a significant portion of the reciprocal space. A full sphere or hemisphere of data is typically collected.[\[1\]](#)
 - Set the exposure time per frame (typically 10-60 seconds) and the frame width (e.g., 0.5°). The total data collection time can range from a few hours to a day.[\[1\]](#)
 - Data is typically collected over a 2θ range of 4° to 60° for molybdenum radiation.[\[1\]](#)

Data Reduction and Structure Refinement

- Data Integration and Scaling:
 - Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.
 - Apply corrections for Lorentz-polarization effects, absorption, and potential crystal decay.
- Structure Solution:
 - Determine the space group from the systematic absences in the reflection data.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

- Structure Refinement:
 - Refine the structural model using a full-matrix least-squares program (e.g., SHELXL, CRYSTALS). This process involves iteratively adjusting atomic coordinates, displacement parameters, and site occupancies to minimize the difference between the observed and calculated structure factors.
 - The quality of the refinement is assessed by the R-factor (agreement factor), with values typically below 0.05 for good quality structures.[\[4\]](#)

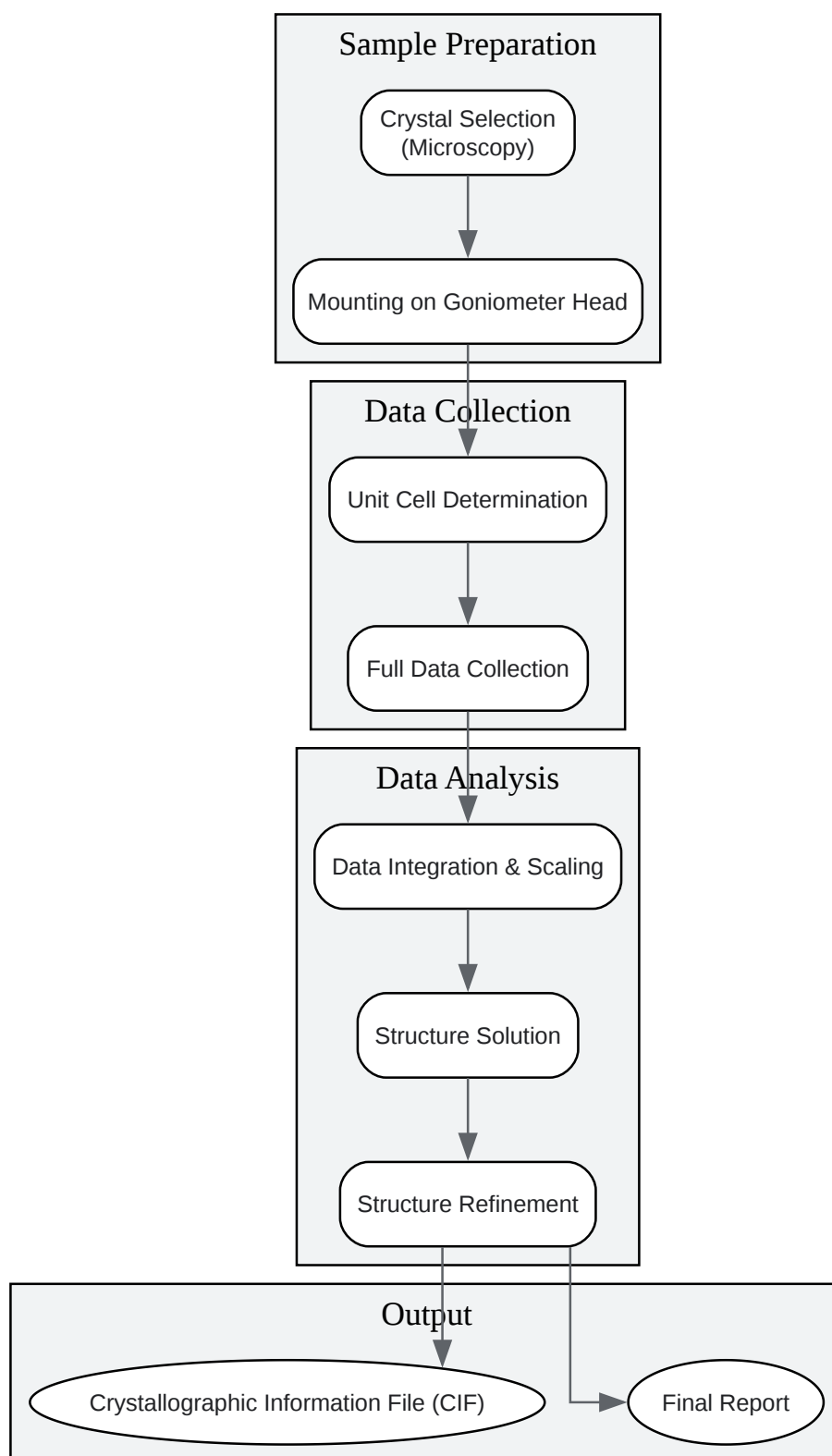
Data Presentation

The following table summarizes typical crystallographic data for biotite obtained from single-crystal X-ray diffraction studies.

Parameter	Biotite (Valle del Cervo) [4]	Biotite (Au Sable Forks) [5]	Biotite (Bancroft, Ontario) [8]
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	C2/m	C2/c	C2/m
a (Å)	5.31 - 5.33	5.308	5.324
b (Å)	9.23 - 9.25	9.228	9.243
c (Å)	10.16 - 10.19	20.062	10.208
β (°)	100.0 - 100.2	95.11	100.12
Volume (Å ³)	491.5 - 496.1	975.2	493.8
Z	2	4	2
R-factor (%)	2.0 - 6.0	4.2	2.98 - 5.06

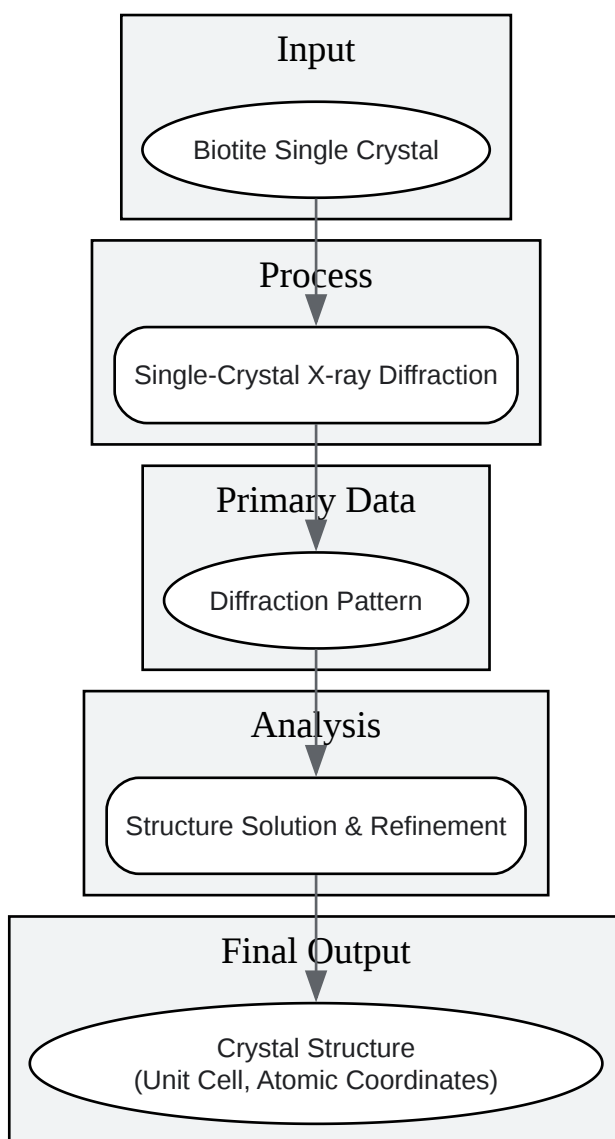
Visualization

The following diagrams illustrate the experimental workflow for single-crystal X-ray diffraction of biotite.



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Caption: Experimental workflow for single-crystal X-ray diffraction of biotite.



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